N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Description
N-(3-(1-propionyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
A study by Gul et al. (2018) investigated the synthesis of benzensulfonamides, closely related to the compound , for their potential as anticancer drugs. They found that some of these compounds exhibited significant potency and selectivity in inhibiting human carbonic anhydrase (hCA) isoenzymes, which are implicated in cancer. Particularly, compounds with the highest Potency-Selectivity Expression (PSE) values were identified as leader anticancer compounds (Gul et al., 2018).
Structural and Conformational Studies
Borges et al. (2014) reported on the crystal structures of compounds similar to the subject compound, used in antileishmania studies. They discovered significant differences in the conformations adopted by these molecules, providing insights into their interactions and activities (Borges et al., 2014).
Carbonic Anhydrase Inhibition
Another study by Gul et al. (2016) synthesized a series of benzensulfonamides and tested their effects on carbonic anhydrase I and II. These compounds demonstrated inhibitory effects, with some showing low Ki values, suggesting their potential for further detailed studies in carbonic anhydrase inhibition (Gul et al., 2016).
Antimicrobial and Antioxidant Activities
Abdelhamid et al. (2019) synthesized novel functionalized thiadiazoles, thiazoles, and pyrazoline-containing moieties from similar compounds. These were evaluated for their in vitro antibacterial and antifungal activities, revealing promising results, with some derivatives showing activities similar to reference compounds (Abdelhamid et al., 2019).
Molecular Docking and Structural Analysis
ShanaParveen et al. (2016) conducted a combined experimental and theoretical analysis of a compound closely related to the subject compound. They performed molecular docking studies which suggested potential inhibitory activity against kinesin spindle protein (KSP), indicating possible applications in cancer therapy (ShanaParveen et al., 2016).
Properties
IUPAC Name |
N-[3-[3-(2-methylphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-4-21(25)24-20(18-12-7-6-9-15(18)3)14-19(22-24)16-10-8-11-17(13-16)23-28(26,27)5-2/h6-13,20,23H,4-5,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJTLIEAJWNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CC=C3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.